molecular formula C6H2ClF2NO2 B073774 1-Chloro-2,4-difluoro-5-nitrobenzene CAS No. 1481-68-1

1-Chloro-2,4-difluoro-5-nitrobenzene

Cat. No. B073774
CAS RN: 1481-68-1
M. Wt: 193.53 g/mol
InChI Key: UIOYEIHBWQTVJC-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-5-nitrobenzene is a halogenated nitrobenzene derivative. This class of compounds is significant in organic chemistry due to their reactivity and potential as intermediates in the synthesis of more complex molecules. The presence of chlorine, fluorine, and a nitro group in the molecule suggests it could participate in a variety of chemical reactions due to the electrophilic and electron-withdrawing nature of these substituents.

Synthesis Analysis

The synthesis of similar halogenated nitrobenzene derivatives often involves nucleophilic substitution reactions, nitration, and halogenation steps. For instance, the synthesis of related compounds has been achieved through the fluorination of disulfides and perfluoroalkylation, demonstrating the feasibility of introducing fluorine-containing substituents into the aromatic ring in the presence of other deactivating groups (Sipyagin et al., 2004).

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes can be studied using techniques such as gas-phase electron diffraction and X-ray crystallography. These methods have revealed that the benzene ring in these molecules deviates slightly from perfect symmetry due to the presence of substituents, which can influence the bond angles and lengths within the molecule. The analysis of closely related structures provides insights into how halogen atoms and nitro groups affect the overall geometry of the benzene ring (Dorofeeva et al., 2008).

Chemical Reactions and Properties

Compounds like 1-Chloro-2,4-difluoro-5-nitrobenzene are reactive towards nucleophilic substitution due to the activation of the halogen substituent by the electron-withdrawing nitro group. This reactivity is further enhanced by the presence of fluorine atoms, which are strong electron-withdrawing groups. The chemical behavior of these compounds can lead to a variety of reactions, including further halogenation, nitration, and coupling reactions, offering pathways to synthesize new compounds (Austin & Ridd, 1994).

Scientific Research Applications

Photosensitive Protecting Groups

1-Chloro-2,4-difluoro-5-nitrobenzene is related to the broader category of nitrobenzene derivatives used as photosensitive protecting groups in synthetic chemistry. These compounds facilitate the temporary protection of functional groups in chemical syntheses that can be removed upon exposure to light, offering a controlled and reversible method for complex molecule construction. The application of nitrobenzene derivatives, including 2-nitrobenzyl and 3,5-dimethoxybenzyl groups, has shown promise for future developments in synthetic methodologies (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Nitrobenzene Production Technologies

The synthesis and production processes of nitrobenzene derivatives, including those related to 1-Chloro-2,4-difluoro-5-nitrobenzene, have seen significant technical progress. Innovations in solid acid catalysts for nitration reactions, moving away from traditional sulfuric acid use, represent a direction toward more sustainable and environmentally friendly chemical manufacturing processes (Zhao Hong, 2003).

Sensing Applications

Research into nanostructured luminescent micelles incorporating nitroaromatic compounds, including nitrobenzene derivatives, has led to the development of sensitive probes for detecting hazardous materials. These materials, owing to their organized supramolecular structure and responsive optical features, have applications in sensing toxic substances, bioimaging, and drug delivery systems. The critical evaluation of nitroaromatic and nitramine explosives sensing emphasizes the role of such compounds in designing advanced materials for forensic and environmental monitoring applications (Shashikana Paria et al., 2022).

Aromatic Substitution Reactions

1-Chloro-2,4-difluoro-5-nitrobenzene is closely related to studies on nucleophilic aromatic substitution reactions involving nitro-groups. These reactions are fundamental to synthetic chemistry, providing a pathway to modify benzene rings by introducing different functional groups. Understanding the mechanisms and kinetics of these reactions is crucial for developing new synthetic routes for pharmaceuticals and materials science (F. Pietra & D. Vitali, 1972).

Safety And Hazards

This compound is considered hazardous. It has the signal word “Warning” and hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Future Directions

As for future directions, 1-Chloro-2,4-difluoro-5-nitrobenzene may be used in the combinatorial solid-phase synthesis of bis-heterocyclic compounds . It could also be used to investigate the possibility of selective excitation in coupled multispin systems .

properties

IUPAC Name

1-chloro-2,4-difluoro-5-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOYEIHBWQTVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163884
Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Molecular Weight

193.53 g/mol
Source PubChem
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Product Name

1-Chloro-2,4-difluoro-5-nitrobenzene

CAS RN

1481-68-1
Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Record name 1-chloro-2,4-difluoro-5-nitrobenzene
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Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-chloro-2,4-difluorobenzene (0.829 g, 5.58 mmol, Aldrich, used as received) in conc. H2SO4 (8.0 mL) at 0° C., KNO3 (0.565 g, 5.59 mmol) was added in one lot. The resulting solution was allowed to warm to 28° C. and stirred overnight at 28° C. It was then poured into ice (80 g) and extracted with ethyl acetate (75 mL). The ethyl acetate was dried over anhydrous Na2SO4, removed under vacuum, and the resulting oil was dried further under vacuum to afford 1.007 g (93%) of the pure (1H NMR) title compound as a light red oil; 1H NMR (CDCl3): δ 7.168 (dd, 1H, J1=9.9 Hz, J2=8.4 Hz), 8.238 (t, 1H, J=7.5 Hz).
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0.829 g
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0.565 g
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8 mL
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80 g
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Synthesis routes and methods III

Procedure details

A solution of 2,6-difluoro-5-chloronitrobenzene (2.0g., 1.03 × 10-2 mole) and triethylamine (2.1g., 2.06 × 10-2 mole) was hydrogenated over 10% palladium carbon catalyst for 18 minutes at room temperature and for an additional 4 hours at 60° C. The catalyst was removed by filtration and washed twice with methanol, using 16 ml. of each wash. The solvent was evaporated and the residue was treated with dichloromethane. The resulting mixture was washed with 15 ml. of water, 70 ml. of ammonium hydroxide solution and then 15 ml. of water, and dried over Na2SO4. Evaporation of the remaining solvent gave 1.25 g. of a yellow oil, a yield of 94%. Gas chromatography established the reaction product to contain 89.5% 2,4-difluoro-aniline.
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2 g
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